molecular formula C9H7NOS B1527604 3-(1,3-Thiazol-2-yl)phenol CAS No. 35582-13-9

3-(1,3-Thiazol-2-yl)phenol

Cat. No. B1527604
CAS RN: 35582-13-9
M. Wt: 177.22 g/mol
InChI Key: FSOFDTPOJDKPQV-UHFFFAOYSA-N
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Description

“3-(1,3-Thiazol-2-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .


Synthesis Analysis

The synthesis of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives has been achieved through various synthetic pathways. For instance, new N, N -disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N -phenyl- N -thiocarbamoyl-β-alanine by the Hantzsch method . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by elemental analysis, 1 H-NMR, 13 C-NMR, and IR spectral data . For example, in the 1 H-NMR spectrum of a compound, the CH 2 CO and NCH 2 group proton signals appear at specific ppm, whereas aromatic and CH proton signals are observed in a different range of ppm .


Chemical Reactions Analysis

The chemical reactions of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives have been studied in various contexts. Some of the synthesized compounds exhibited discrete antimicrobial activity . Moreover, 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .

Scientific Research Applications

    Field

    Organic Chemistry

    • Application : Synthesis of new N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .
    • Method : These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Derivatives with hydrazone fragments were also obtained .
    • Results : Some of the synthesized compounds exhibited discrete antimicrobial activity . Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .

    Field

    Medicinal Chemistry

    • Application : Thiazoles and their derivatives have been found to possess various biological activities .
    • Method : Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems are synthesized and modified at different positions to generate new molecules .
    • Results : These compounds have shown potent antitumor, antioxidant, and antimicrobial activities . They have also been used in the treatment of various diseases such as Alzheimer’s disease, hypertension, HIV, diabetes, etc .

    Field

    • Application : Thiazoles are found in many potent biologically active compounds .
    • Method : Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems are synthesized and modified at different positions to generate new molecules .
    • Results : These compounds have shown potent antitumor, antioxidant, and antimicrobial activities . They have also been used in the treatment of various diseases such as Alzheimer’s disease, hypertension, HIV, diabetes, etc .

    Field

    Agrochemicals

    • Application : Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals .
    • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
    • Results : These compounds have shown potent activities in promoting plant growth and increasing seed yield and oil content .

    Field

    Industrial Chemistry

    • Application : Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
    • Results : These compounds have shown potent activities in these fields .

    Field

    Pharmaceutical Chemistry

    • Application : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
    • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
    • Results : These compounds have shown potent activities in the field of drug design and discovery .

    Field

    Antimicrobial and Antifungal Applications

    • Application : Thiazole derivatives have shown antimicrobial and antifungal properties .
    • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
    • Results : These compounds have shown potent activities in inhibiting the growth of various bacteria and fungi .

    Field

    Antiviral Applications

    • Application : Thiazole derivatives have been used in the treatment of viral infections, including HIV .
    • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
    • Results : These compounds have shown potent antiviral activities .

    Field

    Anti-inflammatory and Antipyretic Applications

    • Application : Thiazole derivatives have shown anti-inflammatory and antipyretic properties .
    • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
    • Results : These compounds have shown potent activities in reducing inflammation and fever .
  • Application : Thiazole derivatives have been used in the treatment of neurological disorders, including Alzheimer’s disease .
  • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
  • Results : These compounds have shown potent neuroprotective activities .
  • Application : Thiazole derivatives have been used in the treatment of various types of cancer .
  • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
  • Results : These compounds have shown potent anticancer activities .
  • Application : Thiazole derivatives have been used in the treatment of diabetes .
  • Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
  • Results : These compounds have shown potent antidiabetic activities .

Future Directions

Thiazoles and their derivatives have broad applications in different fields, and their synthesis and biological activities have been the subject of recent research . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further studies could aim to confirm their binding with human receptors for the design and development of potent antagonists .

properties

IUPAC Name

3-(1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOFDTPOJDKPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-2-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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